molecular formula C8H7IO2 B1338078 2-Hydroxy-1-(4-iodophenyl)ethanone CAS No. 78812-64-3

2-Hydroxy-1-(4-iodophenyl)ethanone

Cat. No.: B1338078
CAS No.: 78812-64-3
M. Wt: 262.04 g/mol
InChI Key: LRMMTBOVAYKZAH-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound with the molecular formula C8H7IO2. It is also known by other names such as 4’-Iodo-2-hydroxyacetophenone and 2-Hydroxy-4’-iodo-acetophenone. This compound is structurally related to a variety of hydroxyphenyl ethanones, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds often serve as intermediates in organic synthesis, photoremovable protecting groups, and components in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone can be achieved through halogenation reactions, with specific conditions tailored to introduce the iodine atom at the desired position on the aromatic ring. For example, the synthesis of related compounds such as 2-bromo-1-(4-hydroxyphenyl)ethanone has been achieved through bromination reactions, starting from 1-(4-hydroxyphenyl)ethanone and using Br2 as the brominating reagent. Similarly, this compound could be synthesized through iodination reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation reactions under controlled conditions to ensure the efficient introduction of the iodine atom. The process would likely involve the use of industrial reactors and precise control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(4-iodophenyl)ethanone participates in various chemical reactions, including photolysis, oxidation, and substitution reactions. For example, hydroxyphenyl ethanones have been used as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis. Oxidation reactions have been used to transform hydroxyphenyl ethanes into benzofuran derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents such as Br2 and I2 for halogenation, oxidizing agents for oxidation reactions, and light sources for photolysis reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions include benzofuran derivatives from oxidation reactions and deprotected carboxylic acids from photolysis reactions. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2-Hydroxy-1-(4-iodophenyl)ethanone has a wide range of scientific research applications. In chemistry, it serves as an intermediate in organic synthesis and as a component in materials science. In biology and medicine, hydroxyphenyl ethanones have been studied for their potential antimicrobial and anticancer properties . Additionally, these compounds are used in the development of photoremovable protecting groups, which are valuable tools in biochemical research.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-iodophenyl)ethanone involves its reactivity as a hydroxyphenyl ethanone. The presence of the iodine atom influences its chemical properties, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application, such as its use as a photoremovable protecting group or in oxidation reactions to form benzofuran derivatives.

Comparison with Similar Compounds

2-Hydroxy-1-(4-iodophenyl)ethanone is structurally related to other hydroxyphenyl ethanones, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-hydroxy-1-(4-bromophenyl)ethanone. These compounds share similar chemical properties and reactivity patterns but differ in the halogen atom present on the aromatic ring. The presence of iodine in this compound imparts unique reactivity and physical properties compared to its brominated counterparts.

Similar Compounds

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Hydroxy-1-(4-bromophenyl)ethanone
  • 4-Hydroxy-3-iodoacetophenone

Properties

IUPAC Name

2-hydroxy-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMMTBOVAYKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511998
Record name 2-Hydroxy-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78812-64-3
Record name 2-Hydroxy-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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